4-(N-Diethylamino)methyl-3-fluorophenylboronic acid pinacol ester 4-(N-Diethylamino)methyl-3-fluorophenylboronic acid pinacol ester
Brand Name: Vulcanchem
CAS No.: 2377606-38-5
VCID: VC7351032
InChI: InChI=1S/C17H27BFNO2/c1-7-20(8-2)12-13-9-10-14(11-15(13)19)18-21-16(3,4)17(5,6)22-18/h9-11H,7-8,12H2,1-6H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CN(CC)CC)F
Molecular Formula: C17H27BFNO2
Molecular Weight: 307.22

4-(N-Diethylamino)methyl-3-fluorophenylboronic acid pinacol ester

CAS No.: 2377606-38-5

Cat. No.: VC7351032

Molecular Formula: C17H27BFNO2

Molecular Weight: 307.22

* For research use only. Not for human or veterinary use.

4-(N-Diethylamino)methyl-3-fluorophenylboronic acid pinacol ester - 2377606-38-5

Specification

CAS No. 2377606-38-5
Molecular Formula C17H27BFNO2
Molecular Weight 307.22
IUPAC Name N-ethyl-N-[[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]ethanamine
Standard InChI InChI=1S/C17H27BFNO2/c1-7-20(8-2)12-13-9-10-14(11-15(13)19)18-21-16(3,4)17(5,6)22-18/h9-11H,7-8,12H2,1-6H3
Standard InChI Key AWJPYMJCXLMPMM-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CN(CC)CC)F

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

The compound’s IUPAC name is N-ethyl-N-[[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]ethanamine, reflecting its boronic ester core and diethylamino side chain . Key structural features include:

  • Boronic ester group: Enhances stability and reactivity in Suzuki-Miyaura cross-coupling reactions .

  • Fluorine substituent: Introduces electron-withdrawing effects, influencing electronic distribution and binding affinity.

  • Diethylamino group: Provides basicity and solubility in polar aprotic solvents .

Table 1: Fundamental Physicochemical Properties

PropertyValueSource
Molecular FormulaC17H27BFNO2\text{C}_{17}\text{H}_{27}\text{BFNO}_2
Molecular Weight307.22 g/mol
CAS Number2377606-38-5
Purity95–98% (GC/Titration)
Storage Conditions4–8°C, inert atmosphere

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically involves a multi-step process:

  • Boronic Acid Formation: 3-Fluorophenylboronic acid reacts with pinacol under palladium catalysis to form the boronic ester.

  • Aminomethylation: Introduction of the diethylamino group via reductive amination or alkylation, often using diethylamine and formaldehyde .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYieldReference
BoronationPinacolborane, [Ir(COD)Cl]₂, DCM, reflux75–85%
AminomethylationDiethylamine, NaBH₃CN, CH₂Cl₂, room temp60–70%

Optimization Challenges

  • Catalyst Selection: Palladium and iridium complexes are preferred for high regioselectivity .

  • Solvent Effects: Dichloromethane and toluene minimize side reactions.

Applications in Research and Industry

Pharmaceutical Development

The compound serves as a key intermediate in:

  • Proteasome Inhibitors: Boronic acids inhibit chymotrypsin-like activity in 20S proteasomes, relevant in cancer therapy .

  • Antibacterial Agents: Fluorine enhances membrane permeability, targeting Gram-positive pathogens .

Material Science

  • Polymer Cross-Linking: Boronic esters form dynamic covalent networks in self-healing materials .

  • Sensors: Fluorescence quenching via boron-diol interactions enables glucose detection .

Biological Activity and Mechanisms

Enzyme Inhibition

The boronic acid group covalently binds serine hydrolases, exemplified by:

  • β-Lactamase Inhibition: Competes with β-lactam antibiotics for active sites, overcoming resistance.

  • Protease Modulation: Stabilizes tetrahedral intermediates in HIV-1 protease, reducing viral replication .

Cellular Uptake and Toxicity

  • LogP: ~2.3 (predicted), indicating moderate lipophilicity and blood-brain barrier penetration .

  • Cytotoxicity: IC₅₀ > 50 μM in HEK293 cells, suggesting low acute toxicity .

Hazard StatementRisk DescriptionPrecautionary Measure
H315Skin irritationWear nitrile gloves
H319Serious eye damageUse safety goggles
H335Respiratory tract irritationEmploy fume hoods

Disposal Guidelines

  • Incinerate at > 1000°C with scrubbers to prevent boron emissions .

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